3-Formylphenyl 2,4-dichlorobenzoate
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Overview
Description
3-Formylphenyl 2,4-dichlorobenzoate: is a chemical compound with the molecular formula C14H8Cl2O3 and a molecular weight of 295.12 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound consists of a formyl group attached to a phenyl ring, which is further esterified with 2,4-dichlorobenzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenyl 2,4-dichlorobenzoate typically involves the esterification of 3-formylphenol with 2,4-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or chloroform to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 3-Formylphenyl 2,4-dichlorobenzoate can undergo oxidation to form a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed:
Oxidation: 3-Carboxyphenyl 2,4-dichlorobenzoate.
Reduction: 3-Hydroxymethylphenyl 2,4-dichlorobenzoate.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-Formylphenyl 2,4-dichlorobenzoate is widely used in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Formylphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The dichlorobenzoate moiety can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
3-Formylphenyl benzoate: Lacks the chlorine substituents, which may affect its reactivity and binding properties.
2,4-Dichlorobenzoic acid: Shares the dichlorobenzoate moiety but lacks the formylphenyl ester group.
3-Hydroxyphenyl 2,4-dichlorobenzoate: Contains a hydroxyl group instead of a formyl group, which can alter its chemical reactivity and biological activity.
Uniqueness: 3-Formylphenyl 2,4-dichlorobenzoate is unique due to the presence of both the formyl group and the dichlorobenzoate moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-formylphenyl) 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-10-4-5-12(13(16)7-10)14(18)19-11-3-1-2-9(6-11)8-17/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEOOFCETKEGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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